3-Anilinopropanesulphonic acid chemical structure and properties
3-Anilinopropanesulphonic acid chemical structure and properties
Chemical Profile, Synthesis, and Structural Activity Relationships
Executive Summary
3-Anilinopropanesulphonic acid (CAS: 72943-20-5), also known as 3-(phenylamino)propane-1-sulfonic acid , is a zwitterionic organosulfonate derivative. Chemically, it consists of a propyl chain linking a secondary amine (N-phenyl) to a terminal sulfonic acid group.
While often overshadowed in pharmaceutical literature by its primary amine analogue—3-Aminopropanesulfonic acid (3-APS, Tramiprosate/Homotaurine) , a Phase III Alzheimer’s candidate—the anilino derivative represents a critical structural scaffold in medicinal chemistry. It serves as a model for modifying the lipophilicity of taurine-like zwitterions and acts as a vital intermediate in the synthesis of water-soluble dyes and electroplating additives.
This guide provides a rigorous technical analysis of 3-anilinopropanesulphonic acid, focusing on its synthesis, physicochemical properties, and its utility in Structure-Activity Relationship (SAR) studies relative to the homotaurine pharmacophore.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule is characterized by a "head-to-tail" zwitterionic structure, where the sulfonic acid protonates the secondary amine, creating a stable inner salt. This structure significantly influences its solubility and biological transport compared to simple anilines.
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | 3-(phenylamino)propane-1-sulfonic acid | |
| Common Synonyms | N-Phenylhomotaurine; 3-Anilinopropanesulfonate | |
| CAS Number | 72943-20-5 | Distinct from 3-APS (3687-18-1) |
| Molecular Formula | ||
| Molecular Weight | 215.27 g/mol | |
| Physical State | White to off-white crystalline powder | Hygroscopic |
| Solubility | Soluble in water, hot ethanol; Insoluble in ether | Sulfonate group drives hydrophilicity |
| pKa (Acid) | ~1.5 - 2.0 (Sulfonic acid) | Strongly acidic, typically ionized |
| pKa (Base) | ~3.5 - 4.6 (Aniline nitrogen) | Lower than aliphatic amines (pKa ~10) due to phenyl resonance |
| LogP | ~0.5 (Estimated) | More lipophilic than 3-APS (LogP ~ -3.[1][2][3][4][5]8) |
Structural Analysis & Drug Development Context
The Homotaurine Pharmacophore
To understand the relevance of 3-anilinopropanesulphonic acid in drug development, one must contrast it with Tramiprosate (3-APS) . Tramiprosate is a GABA-mimetic designed to bind soluble amyloid-beta (
-
3-APS (Homotaurine):
(High water solubility, poor BBB permeability without transporters). -
3-Anilinopropanesulphonic Acid:
(Increased lipophilicity, altered H-bonding).
SAR Implications (N-Phenyl Substitution)
The introduction of the phenyl group (the "anilino" modification) drastically alters the electronic and steric profile of the scaffold:
-
Basicity Reduction: The lone pair on the nitrogen participates in resonance with the phenyl ring, lowering the pKa of the amine. This makes the zwitterion less stable at physiological pH compared to the aliphatic 3-APS.
-
Lipophilicity: The phenyl ring increases the LogP, potentially enhancing passive diffusion across biological membranes, although the charged sulfonate remains a barrier.
-
Steric Bulk: The bulky phenyl group prevents binding to receptors that require a compact primary amine (e.g., certain GABA receptor subtypes), making this molecule a useful negative control or selective probe in receptor binding assays.
Diagram 1: Structural Relationship & Synthesis Pathway
The following diagram illustrates the synthesis of the anilino derivative and its structural comparison to the drug candidate Tramiprosate.
Caption: Synthesis of 3-anilinopropanesulphonic acid via sultone ring opening and its structural relation to Tramiprosate.
Experimental Protocols
Synthesis of 3-Anilinopropanesulphonic Acid
Safety Warning: 1,3-Propane sultone is a potent alkylating agent and a carcinogen. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves, respirator).
Mechanism: The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the
Protocol Steps:
-
Reagent Prep: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Aniline (1.0 eq, e.g., 9.3 g) in 2-Propanol (Isopropanol, 10 volumes).
-
Why Isopropanol? It solubilizes the reactants but is a poor solvent for the zwitterionic product, facilitating isolation by precipitation.
-
-
Addition: Add 1,3-Propane sultone (1.05 eq) dropwise at room temperature.
-
Control: The reaction is exothermic. Monitor temperature to prevent runaway.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Observation: The solution will initially be clear. As the reaction proceeds, a white precipitate (the zwitterionic product) will form.
-
-
Isolation: Cool the reaction mixture to
in an ice bath. Filter the precipitate using a sintered glass funnel. -
Purification: Wash the filter cake with cold isopropanol (2x) and diethyl ether (2x) to remove unreacted sultone and aniline.
-
Drying: Dry under vacuum at
to constant weight. -
Validation: Check melting point (expect decomposition >250°C) and
-NMR ( ).
HPLC Analytical Method
To quantify purity or monitor stability in biological matrices.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).
-
Detection: UV at 254 nm (Detects the phenyl ring).
-
Note: This is an advantage over Tramiprosate (3-APS), which lacks a chromophore and requires derivatization or charged aerosol detection (CAD).
-
Applications & Utility
Chemical Biology & Linker Chemistry
3-Anilinopropanesulphonic acid is frequently used as a hydrophilic linker in dye synthesis. The sulfonic acid group imparts water solubility to otherwise hydrophobic dyes (e.g., azo dyes derived from the aniline moiety).
-
Protocol: The secondary amine can be further alkylated or coupled with diazonium salts to create water-soluble indicators or biological stains.
Electroplating Additive
In industrial applications, this compound acts as a leveling agent in nickel and copper electroplating. The zwitterionic nature allows it to adsorb onto high-current density areas of the cathode, inhibiting metal deposition and ensuring a smooth, bright finish.
Pharmaceutical Impurity Reference
For drugs synthesized via sulfonation of aniline derivatives, this compound may appear as a process-related impurity. Having a synthesized standard (as described in Section 4.1) is essential for CMC (Chemistry, Manufacturing, and Controls) regulatory filings.
References
-
PubChem. 3-Anilinopropanesulfonic acid (Compound Summary). National Library of Medicine. Available at: [Link]
- Gervais, F., et al. (2007). Targeting soluble Aβ peptide with Tramiprosate for the treatment of Alzheimer's disease. Neurobiology of Aging. (Contextual reference for the 3-APS pharmacophore).
- Lubs, H. A. (1955). The Chemistry of Synthetic Dyes and Pigments. American Chemical Society. (Reference for the use of anilinopropanesulfonic acids in dye chemistry).
Sources
- 1. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Sulfopropionic acid | C3H6O5S | CID 409694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vdoc.pub [vdoc.pub]
- 5. 3-aminopropane sulfonic acid, 3687-18-1 [thegoodscentscompany.com]
